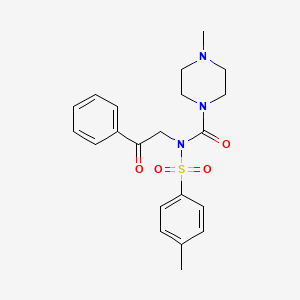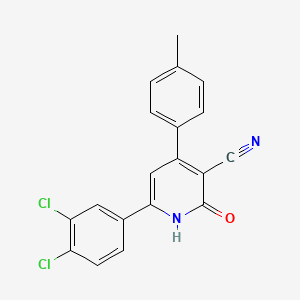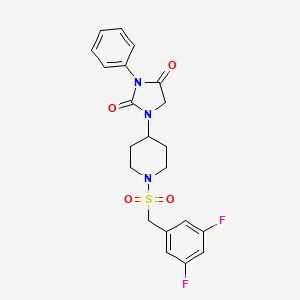![molecular formula C18H15N5O2 B2894182 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034273-96-4](/img/structure/B2894182.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide” is a novel compound that has been synthesized and evaluated for its potential use as an anti-Alzheimer agent . It belongs to a class of compounds known as 4-oxobenzo[d][1,2,3]triazin derivatives .
Synthesis Analysis
The synthesis of this compound involves the creation of 4-oxobenzo[d][1,2,3]triazin derivatives bearing a pyridinium moiety . These derivatives were then screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with most of the synthesized compounds showing good inhibitory activity against AChE .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-oxobenzo[d][1,2,3]triazin core, which is attached to a pyridinium moiety . This structure is believed to contribute to its potential anti-Alzheimer effects .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound primarily involve the creation of 4-oxobenzo[d][1,2,3]triazin derivatives . These derivatives are then screened for their inhibitory activity against AChE and BuChE .Wissenschaftliche Forschungsanwendungen
Anti-Alzheimer’s Agents
The derivatives of this compound have been designed and synthesized as potential cholinesterase inhibitors . These inhibitors are crucial in the treatment of Alzheimer’s disease as they can increase the levels of neurotransmitters in the brain. For instance, certain derivatives exhibited excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE), compared to standard drugs like donepezil .
Energetic Materials
Substituted triazolo-triazine derivatives, which include the core structure of our compound of interest, have been investigated for their use as energetic materials. These materials are essential for applications requiring high energy density, such as explosives and propellants. The performance properties of these compounds, such as detonation velocities and pressures, can be significantly influenced by the introduction of various functional groups .
Synthesis of 1,2,3-Triazine Derivatives
The compound serves as a precursor in the synthesis of 1,2,3-triazine derivatives. These derivatives are important in organic chemistry for their wide range of applications, including pharmaceuticals and agrochemicals. The synthesis process often involves deoxygenation steps that lead to high yields of the desired triazine derivatives .
Biological Potential of Indole Derivatives
Indole derivatives, which include our compound, possess a broad spectrum of biological activities. They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and antitubercular properties. This makes them highly valuable in the development of new therapeutic agents .
Imidazole Containing Compounds
While not directly an application of the compound itself, its structural similarity to imidazole derivatives allows for cross-application insights. Imidazole derivatives are known for their therapeutic potential, exhibiting a range of biological activities such as antibacterial, antifungal, and antitumor effects. This suggests that further modification of our compound could enhance its pharmacological profile .
Antiviral Study of Novel Derivatives
Novel derivatives containing the core structure of our compound have shown promising antiviral activity. Studies have indicated that these compounds could be effective against various viruses, potentially on par with known antiviral drugs like Ribavirin. This opens up possibilities for the compound to be developed into antiviral therapeutics .
Zukünftige Richtungen
The future directions for research on this compound could involve further studies to better understand its mechanism of action, as well as clinical trials to evaluate its efficacy and safety in humans. Given its potential anti-Alzheimer effects, it could represent a promising new approach to the treatment of this disease .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-2-carboxamide, is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft, which can enhance nerve impulse transmission.
Pharmacokinetics
Similar compounds have been noted for their thermal stability , which could potentially influence their bioavailability and pharmacokinetics.
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increased concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially leading to improved cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(16-11-12-5-1-3-7-14(12)20-16)19-9-10-23-18(25)13-6-2-4-8-15(13)21-22-23/h1-8,11,20H,9-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKYVSXIDHPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

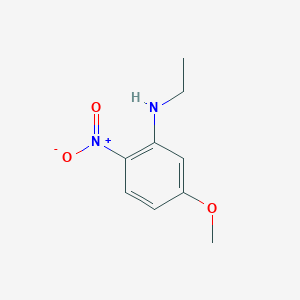
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)
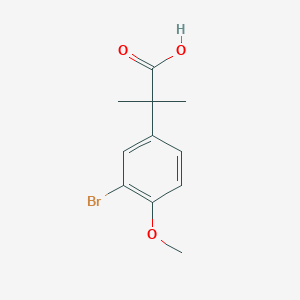
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)


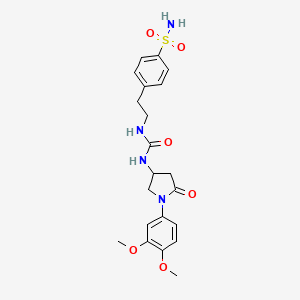

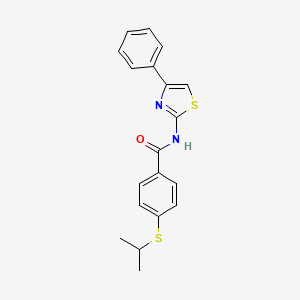
![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)
